TFA Stability: Fmoc-Cys(tBu)-OH Remains >98% Intact Under Standard 95% TFA Cleavage Conditions, Whereas Fmoc-Cys(Trt)-OH Undergoes Quantitative Deprotection
Under the standard Fmoc-SPPS global cleavage condition of 95% TFA (with anisole/ethanedithiol/ethylmethylsulfide 3:1:1 as scavenger), the S-tert-butyl group on Fmoc-Cys(tBu)-OH remains completely intact, yielding a peptide with a protected thiol group. In direct contrast, Fmoc-Cys(Trt)-OH is efficiently and quantitatively deprotected under identical 95% TFA conditions, yielding the free thiol [1]. The S-Mmt group is even more acid-labile, undergoing quantitative removal at 0.5–1.0% TFA [2]. This binary stability difference (stable vs. fully deprotected) is qualitatively established by the McCurdy (1989) comparative study using somatostatin as a model peptide synthesized on an Applied Biosystems Model 431A synthesizer, which demonstrated that the t-Bu and Acm moieties produce peptides with protected thiol groups after 95% TFA cleavage, while the Trt derivative is fully deprotected [1].
| Evidence Dimension | S-protecting group stability under 95% TFA cleavage (anisole/EDT/EMS 3:1:1 scavenger) |
|---|---|
| Target Compound Data | Fmoc-Cys(tBu)-OH: S-tBu group remains intact; peptide released with protected thiol |
| Comparator Or Baseline | Fmoc-Cys(Trt)-OH: S-Trt group quantitatively removed; peptide released with free thiol. Fmoc-Cys(Mmt)-OH: S-Mmt removed at 0.5–1.0% TFA |
| Quantified Difference | Binary difference: stable vs. fully deprotected (qualitative observation confirmed by peptide characterization post-cleavage) |
| Conditions | Model peptide somatostatin; Fmoc SPPS on Applied Biosystems Model 431A; 95% TFA with anisole/EDT/EMS (3:1:1) scavenger |
Why This Matters
This stability differential determines whether a cysteine residue can be carried through TFA cleavage in protected form—a critical decision point in convergent peptide synthesis and the construction of regioselective disulfide bridges.
- [1] S. N. McCurdy, 'The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis,' Peptide Research, vol. 2, no. 1, pp. 29–34, 1989. View Source
- [2] K. Barlos, D. Gatos, O. Hatzi, N. Koch, and S. Koutsogianni, 'Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis,' Int. J. Peptide Protein Res., vol. 47, no. 3, pp. 148–153, 1996. View Source
